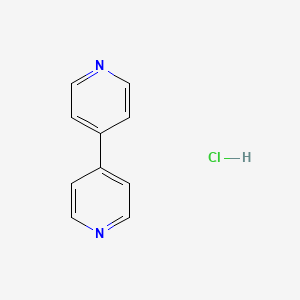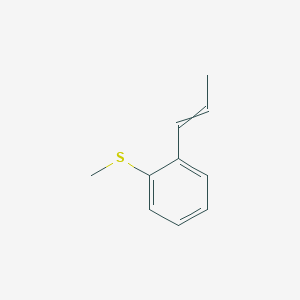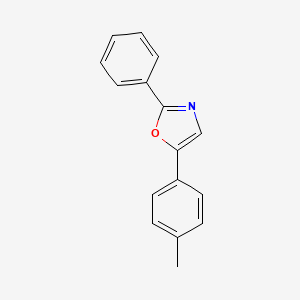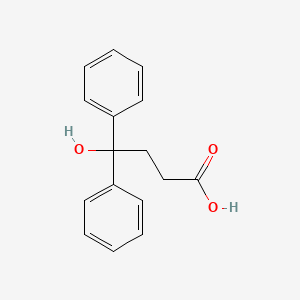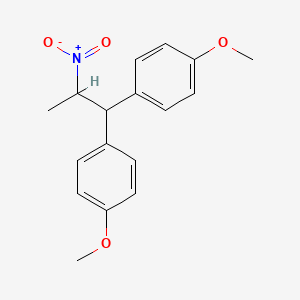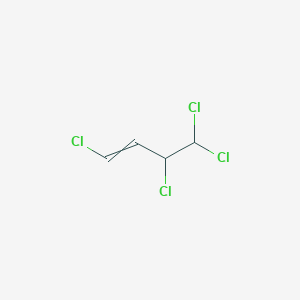![molecular formula C22H16S2 B14683218 2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene CAS No. 27038-77-3](/img/structure/B14683218.png)
2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,12-Dithiapentacyclo[115334,10016,2007,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene typically involves multi-step organic reactions. These steps often include cyclization reactions, where smaller organic molecules are combined to form the larger pentacyclic structure. The reaction conditions may vary, but they generally require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: Various substituents can be introduced into the compound through substitution reactions, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens, alkyl groups, or other functional groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different pentacyclic derivatives. Substitution reactions can result in a wide range of modified compounds with varying properties.
Applications De Recherche Scientifique
2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentacyclo[10.4.4.44,9.06,22.015,19]tetracosa-2,4,6,8,10,12,14,16,17,19,21,23-dodecane
- Pentacyclo[11.5.3.34,10.07,23.016,20]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene
Uniqueness
2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene stands out due to the presence of sulfur atoms within its pentacyclic structure. This feature imparts unique chemical properties and reactivity, distinguishing it from other similar compounds that may lack sulfur or have different structural arrangements.
Propriétés
Numéro CAS |
27038-77-3 |
|---|---|
Formule moléculaire |
C22H16S2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
2,12-dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene |
InChI |
InChI=1S/C22H16S2/c1-3-17-4-2-16-10-19(17)9-15(1)13-23-21-7-5-18-6-8-22(24-14-16)12-20(18)11-21/h1-12H,13-14H2 |
Clé InChI |
ISIJLURRZVRNQX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=C(C=C2)C=CC(=C3)CSC4=CC5=C(C=CC(=C5)S1)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



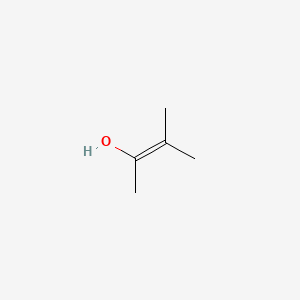
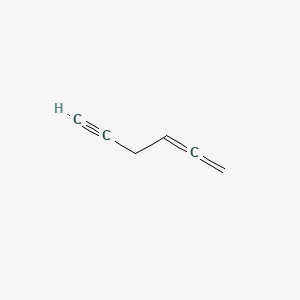

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
